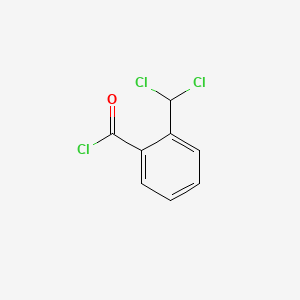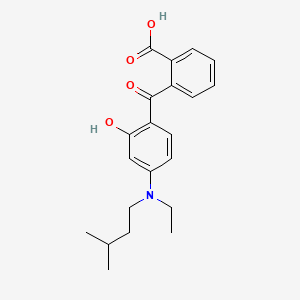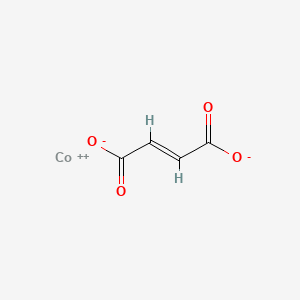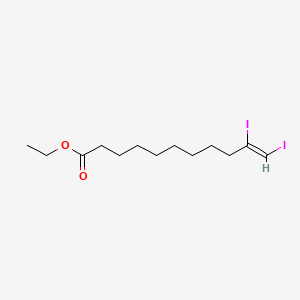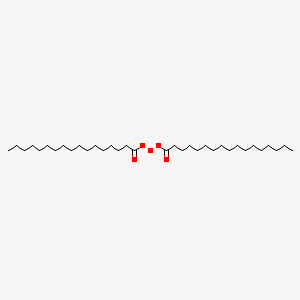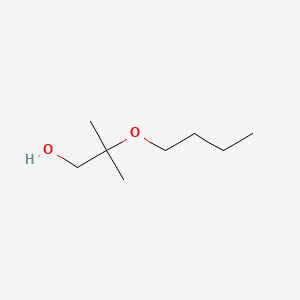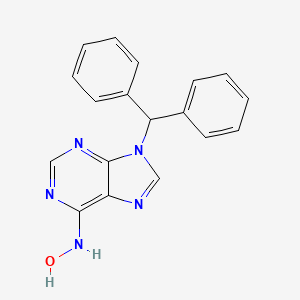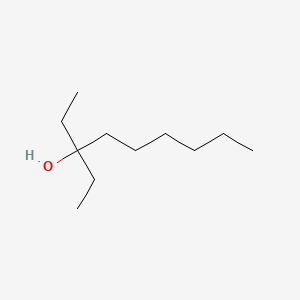
Bis(2-propyloctyl) phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-propyloctyl) phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. Phthalates like this compound are widely used in various consumer products, including toys, packaging materials, and medical devices .
Métodos De Preparación
The synthesis of bis(2-propyloctyl) phthalate typically involves the esterification of phthalic anhydride with 2-propyloctanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or para-toluenesulfonic acid, under controlled temperature conditions. The process involves heating the reactants to a temperature range of 130-170°C, followed by further heating to 180-240°C to complete the reaction . Industrial production methods often include steps like dealcoholization and refining to ensure high product quality .
Análisis De Reacciones Químicas
Bis(2-propyloctyl) phthalate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalic acid and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and 2-propyloctanol.
Substitution: This reaction involves the replacement of one of the ester groups with another functional group, depending on the reagents used.
Common reagents for these reactions include strong acids like sulfuric acid for esterification and hydrolysis, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are phthalic acid and various alcohol derivatives .
Aplicaciones Científicas De Investigación
Bis(2-propyloctyl) phthalate has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible PVC and other polymers.
Biology: Research studies focus on its effects on human health, particularly its role as an endocrine disruptor.
Medicine: It is used in the manufacturing of medical devices, such as tubing and blood bags, due to its flexibility and durability.
Industry: It is employed in the production of consumer goods, including toys, packaging materials, and personal care products
Mecanismo De Acción
The mechanism of action of bis(2-propyloctyl) phthalate involves its interaction with nuclear receptors and hormone pathways. As an endocrine disruptor, it can interfere with the synthesis, transport, and metabolism of hormones, leading to various health effects. It affects the hypothalamic-pituitary-gonadal axis and can induce neurological disorders by interacting with neural structures .
Comparación Con Compuestos Similares
Bis(2-propyloctyl) phthalate is similar to other phthalates like bis(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DiNP), and diisodecyl phthalate (DiDP). These compounds share similar uses as plasticizers but differ in their molecular structures and specific applications. For instance, DEHP is widely used in medical devices, while DiNP and DiDP are used in industrial applications .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study in scientific research. Understanding its properties and effects can help in developing safer and more effective materials for industrial and consumer use.
Propiedades
Número CAS |
85851-85-0 |
|---|---|
Fórmula molecular |
C30H50O4 |
Peso molecular |
474.7 g/mol |
Nombre IUPAC |
bis(2-propyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C30H50O4/c1-5-9-11-13-19-25(17-7-3)23-33-29(31)27-21-15-16-22-28(27)30(32)34-24-26(18-8-4)20-14-12-10-6-2/h15-16,21-22,25-26H,5-14,17-20,23-24H2,1-4H3 |
Clave InChI |
OZOBAHCROJBFKA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



